N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)norvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,1,3-Benzothiadiazole-4-sulfonamido)pentanoic acid is a complex organic compound known for its unique structural properties and diverse applications This compound features a benzothiadiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)pentanoic acid typically involves multiple steps, starting with the formation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamido group is then introduced via sulfonation reactions, followed by the attachment of the pentanoic acid moiety through amidation or esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonamido)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The benzothiadiazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzothiadiazole core .
Wissenschaftliche Forschungsanwendungen
2-(2,1,3-Benzothiadiazole-4-sulfonamido)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells
Wirkmechanismus
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)pentanoic acid involves its interaction with specific molecular targets. The benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This allows it to interact with various enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid
- 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid
- 2-(2,1,3-Benzothiadiazole-4-sulfonamido)benzoic acid
Uniqueness
Compared to similar compounds, 2-(2,1,3-benzothiadiazole-4-sulfonamido)pentanoic acid stands out due to its specific structural features, such as the pentanoic acid moiety.
Eigenschaften
Molekularformel |
C11H13N3O4S2 |
---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)pentanoic acid |
InChI |
InChI=1S/C11H13N3O4S2/c1-2-4-8(11(15)16)14-20(17,18)9-6-3-5-7-10(9)13-19-12-7/h3,5-6,8,14H,2,4H2,1H3,(H,15,16) |
InChI-Schlüssel |
OZMXKPWCQWVTMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.